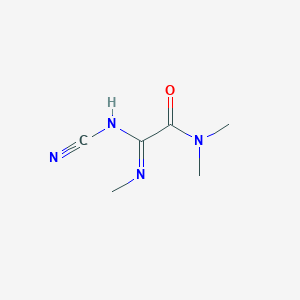![molecular formula C11H12 B13798918 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene CAS No. 6571-72-8](/img/structure/B13798918.png)
1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene is a unique organic compound characterized by its intricate molecular structure It contains a cyclopropane ring fused to a naphthalene system, which imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene typically involves cyclopropanation reactions. One common method is the reaction of naphthalene derivatives with diazo compounds in the presence of transition metal catalysts. The reaction conditions often include:
Catalysts: Rhodium or copper-based catalysts.
Solvents: Dichloromethane or toluene.
Temperature: Typically carried out at room temperature to moderate temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Ketones or alcohols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to pharmacological effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
1H-Cyclopropa[a]naphthalene: Shares a similar cyclopropane-naphthalene structure but differs in the position of the cyclopropane ring.
β-Gurjunene: Another compound with a cyclopropane ring fused to an aromatic system.
Calarene: Similar structure with different substituents on the naphthalene ring.
Uniqueness: 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene is unique due to its specific ring fusion and the resulting chemical properties
Propriétés
Numéro CAS |
6571-72-8 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene |
InChI |
InChI=1S/C11H12/c1-2-4-9-6-11-7-10(11)5-8(9)3-1/h1-4,10-11H,5-7H2 |
Clé InChI |
RHLURADQUFQHAI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


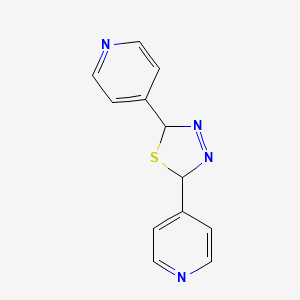

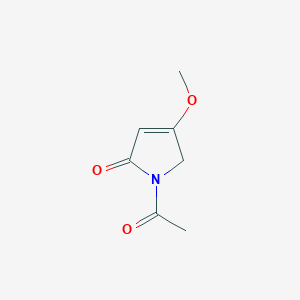
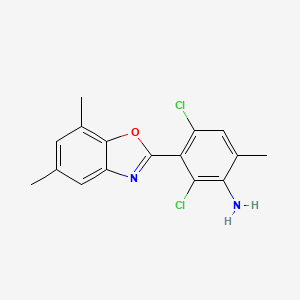
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

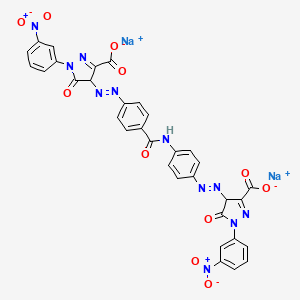
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)
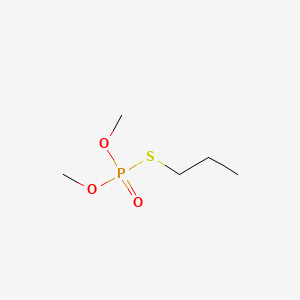
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)

